6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 2377607-23-1) is a quinoline-based organoboron compound characterized by:
- Bromine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.
- Methyl at position 8, contributing to steric and electronic modulation.
- Tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 3, enabling Suzuki-Miyaura couplings for biaryl bond formation .
This compound is a versatile building block in medicinal chemistry and materials science, particularly in synthesizing kinase inhibitors and fluorescent probes. Its purity (98%) and commercial availability (e.g., Combi-Blocks catalog PC-1408) underscore its utility in high-throughput synthesis .
Properties
IUPAC Name |
6-bromo-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BBrNO2/c1-10-6-13(18)8-11-7-12(9-19-14(10)11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAIWGDDLQOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC(=C3)Br)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves multiple steps:
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling would yield biaryl compounds, while oxidation could produce quinoline derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Organic Synthesis
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly effective in cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds between aryl and vinyl halides .
| Reaction Type | Description |
|---|---|
| Suzuki–Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic acids |
| Other Cross-Coupling Reactions | Useful in synthesizing various organic compounds |
Medicinal Chemistry
Quinoline derivatives are known for their biological activities, including antimicrobial and anticancer properties. Research indicates that compounds similar to this compound have shown promise in targeting specific enzymes or receptors involved in disease pathways .
Case Study : A study highlighted the potential of quinoline derivatives in treating infections caused by resistant bacterial strains and their efficacy in cancer cell lines.
Material Science
The compound has applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique structural features facilitate charge transport properties essential for electronic applications .
| Material Application | Details |
|---|---|
| Organic Semiconductors | Utilized for its electronic properties |
| Light Emitting Diodes (LEDs) | Contributes to efficient light emission characteristics |
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:
Suzuki–Miyaura Coupling: The boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: If used as a pharmaceutical, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways would depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Key Structural and Functional Analogues
Table 1: Comparison of Quinoline-Based Boronic Esters and Halogenated Derivatives
Research Findings and Challenges
- Synthetic Limitations: Steric hindrance from the 8-methyl group in the target compound can reduce coupling yields compared to less-substituted analogues (e.g., 7-bromo-3-Bpin quinoline) .
- Thermodynamic Stability: Boronic esters in 6-bromo-8-methyl-3-Bpin quinoline are prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
- Regioselectivity: Bromine at position 6 directs cross-couplings to occur preferentially at position 3, contrasting with iodine’s versatility in meta-substituted quinolines .
Biological Activity
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a dioxaborolane moiety, suggests possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉BBrNO₂
- Molecular Weight : 348.0 g/mol
- CAS Number : 2377607-23-1
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an anticancer agent and its effects on cellular pathways.
- Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cancer progression. Similar compounds have shown selectivity for receptor tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival.
- Induction of Apoptosis : Preliminary studies suggest that this quinoline derivative can induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Antioxidant Activity : The presence of the dioxaborolane group may confer antioxidant properties, helping to mitigate oxidative stress within cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of similar quinoline derivatives, compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates. Although specific data on this compound is limited, its structural analogs have shown promise in similar assays.
Case Study 2: Kinase Inhibition
Research has indicated that compounds with similar structures can effectively inhibit kinases such as Aurora-A and PDGFRA. These kinases are often overexpressed in various tumors, making them critical targets for cancer therapy. The selectivity observed in these studies suggests that this compound may also share these inhibitory properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
- Methodology :
- Microwave-assisted synthesis : React p-bromo aniline derivatives with methyl pyruvate in acetonitrile using Bi(OTf)₃ as a Lewis acid catalyst under microwave irradiation (7 h, monitored by TLC). Purify via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) .
- Functionalization via hydrazide intermediates : Use 6-bromo-2-chloroquinoline derivatives with hydrazonomethyl groups, followed by reaction with 2-chloroacetyl chloride in DCM at 0–5°C. Quench with NaHCO₃, extract with DCM, and concentrate under reduced pressure .
- Key Considerations : Monitor reaction progress with TLC; optimize recrystallization solvents for yield and purity.
Q. How should researchers handle and store this compound to ensure stability?
- Storage Protocols :
- Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the boronate ester .
- Avoid exposure to moisture or acidic/basic conditions to preserve the dioxaborolane ring integrity.
- Safety Measures :
- Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure. Wear nitrile gloves and chemical-resistant lab coats .
Q. What analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- NMR spectroscopy : Confirm boronate ester integration (¹¹B NMR) and quinoline substitution patterns (¹H/¹³C NMR).
- X-ray crystallography : Resolve structural ambiguities (e.g., screw-boat conformation of dihydroquinoline derivatives) .
- HPLC-MS : Assess purity and detect trace impurities (e.g., debrominated byproducts) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
- Optimization Strategies :
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling; adjust ligand ratios to suppress homocoupling .
- Solvent systems : Employ THF/H₂O (3:1) with Na₂CO₃ as base; maintain temperatures at 80–100°C for 12–24 h.
- Substrate scope : Test compatibility with electron-deficient aryl halides (e.g., 2-chloropyridines) to expand synthetic utility .
- Troubleshooting : Address low yields by degassing solvents or using microwave-assisted heating.
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case Example : Discrepancies in ¹H NMR peaks for methyl groups (e.g., 8-methylquinoline vs. tetramethylboronate).
- Solutions :
- Compare with X-ray structures (e.g., π-π stacking distances in 8-bromo-2-methylquinoline derivatives) .
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Note : Missing physicochemical data (e.g., log P, water solubility) may require experimental determination via shake-flask or HPLC methods .
Q. What strategies mitigate decomposition or instability during long-term storage?
- Preventive Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
